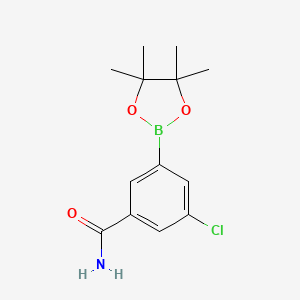
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Vue d'ensemble
Description
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a useful research compound. Its molecular formula is C13H17BClNO3 and its molecular weight is 281.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and DFT Studies
Boric Acid Ester Intermediates with Benzene Rings
This research focuses on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds. These intermediates were synthesized via a three-step substitution reaction. Their structures were confirmed using FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction was used for crystallographic analysis, and Density Functional Theory (DFT) was employed for molecular structure calculation, providing insights into their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Synthesis and Vibrational Properties Studies
This study elaborates on the synthesis and structure characterization of similar compounds, emphasizing their vibrational properties. The molecular structures of these compounds were optimized using DFT and verified by X-ray single crystal diffraction, offering a deeper understanding of their spectroscopic and geometric parameters (Wu et al., 2021).
Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes
This research presents the method of synthesizing arenes through Pd-catalyzed borylation of arylbromides. The study explored the efficacy of this method, particularly in borylation of arylbromides with sulfonyl groups, enhancing our understanding of complex borylation reactions (Takagi & Yamakawa, 2013).
Biological Applications
Prochelator-to-Chelator Conversion in Cellular Protection
BSIH, a prodrug containing a similar boronate group, was studied for its ability to target iron sequestration in cells under oxidative stress. The study evaluated BSIH analogs for hydrolytic stability and efficiency in releasing chelators, which is crucial for understanding their role in protecting cells from oxidative damage (Wang & Franz, 2018).
Electrochemical Microsensor for In Vivo Monitoring
In a study focusing on the development of a microsensor for monitoring hydrogen peroxide in the brain, derivatives of DBP, a molecule with a similar boronate ester, were synthesized. These derivatives served as probes for selective reaction with hydrogen peroxide, demonstrating potential applications in neurological research and disease monitoring (Luo et al., 2022).
Propriétés
IUPAC Name |
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO3/c1-12(2)13(3,4)19-14(18-12)9-5-8(11(16)17)6-10(15)7-9/h5-7H,1-4H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLLSDLLGCEOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((11bS)-2,6-Dimethyl-4-oxidodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B8229426.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8229427.png)
![5'-(3,5-Diformylphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarbaldehyde](/img/structure/B8229449.png)
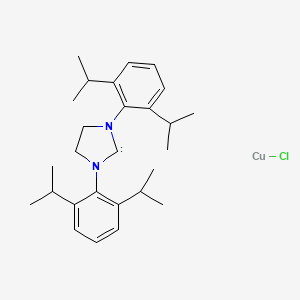
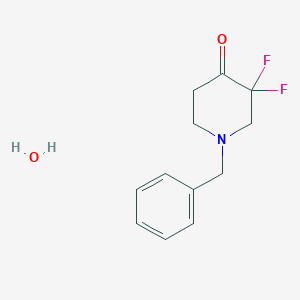
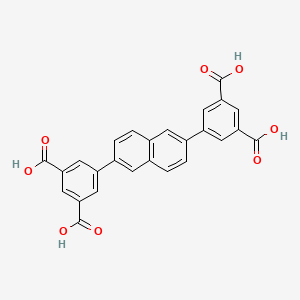
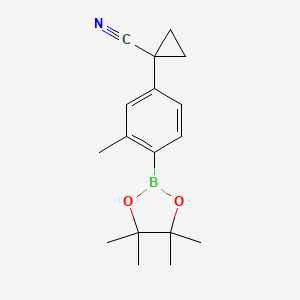
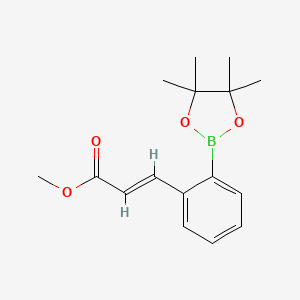
![4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-carbaldehyde)](/img/structure/B8229485.png)
![tert-Butyl (1R,2S,4S)-2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B8229499.png)

![3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B8229522.png)
![6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4-amine](/img/structure/B8229526.png)
![Methyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B8229531.png)